molecular formula C21H19ClN2O5S B302663 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Número de catálogo B302663
Peso molecular: 446.9 g/mol
Clave InChI: YPUGYEKMGPAKJC-OAYSZFDTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as COTI-2, is a novel small molecule anticancer agent that has shown promising results in preclinical studies. This compound belongs to the class of thiazolidinediones and has a unique mechanism of action that targets mutant p53 protein, which is a common feature in many types of cancer.

Mecanismo De Acción

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid targets mutant p53 protein by binding to a specific site on the protein and inducing a conformational change that restores its wild-type function. This leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells. 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to be effective against a wide range of p53 mutations, including those that are resistant to other p53-targeted therapies.
Biochemical and Physiological Effects:
4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have minimal toxicity in normal cells and tissues, indicating a favorable safety profile. In addition, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have a synergistic effect when combined with other anticancer agents, such as cisplatin and gemcitabine. This suggests that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid may have a role in combination therapy for cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its selectivity for mutant p53 protein, which makes it a promising therapeutic agent for cancers with p53 mutations. However, one of the limitations of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by using appropriate formulation strategies.

Direcciones Futuras

There are several future directions for the research and development of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One potential area of investigation is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response to 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in patients with cancer. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in humans and to determine its potential as a therapeutic agent for cancer.
Conclusion:
In conclusion, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a promising small molecule anticancer agent that targets mutant p53 protein and induces apoptosis in cancer cells. The synthesis method of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been optimized to yield a high-quality product suitable for preclinical studies. 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have minimal toxicity in normal cells and tissues and has a synergistic effect when combined with other anticancer agents. However, the low solubility of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in aqueous solutions is a limitation that needs to be addressed. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in humans and to determine its potential as a therapeutic agent for cancer.

Métodos De Síntesis

The synthesis of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves a multi-step process that starts with the condensation of 2-chloro-4-ethoxy-5-methoxybenzaldehyde and 3-methyl-4-oxo-2-thioxothiazolidine in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzoic acid to obtain the final product, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. This synthesis method has been optimized to yield a high purity and high-quality product suitable for preclinical studies.

Aplicaciones Científicas De Investigación

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied in preclinical models of cancer, including breast, lung, colon, and pancreatic cancer. In vitro studies have shown that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid selectively targets mutant p53 protein and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid inhibits tumor growth and increases survival in xenograft models of cancer. These results suggest that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has the potential to be an effective anticancer agent in humans.

Propiedades

Nombre del producto

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Fórmula molecular

C21H19ClN2O5S

Peso molecular

446.9 g/mol

Nombre IUPAC

4-[[(5Z)-5-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H19ClN2O5S/c1-4-29-17-11-15(22)13(9-16(17)28-3)10-18-19(25)24(2)21(30-18)23-14-7-5-12(6-8-14)20(26)27/h5-11H,4H2,1-3H3,(H,26,27)/b18-10-,23-21?

Clave InChI

YPUGYEKMGPAKJC-OAYSZFDTSA-N

SMILES isomérico

CCOC1=C(C=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

SMILES

CCOC1=C(C=C(C(=C1)Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

SMILES canónico

CCOC1=C(C=C(C(=C1)Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.